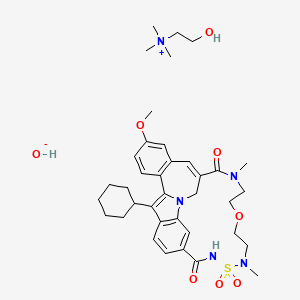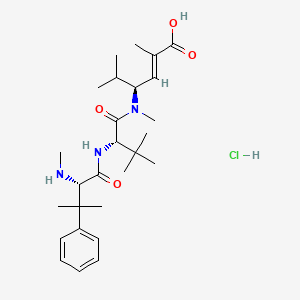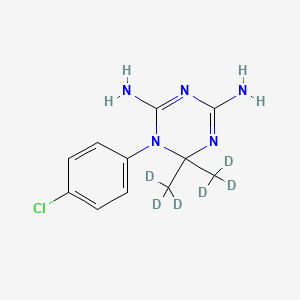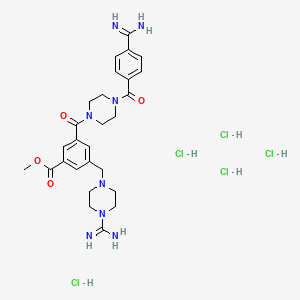
Chitinase-IN-2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chitinase-IN-2 Hcl is a insect chitinase and N- acetyl hexosaminidase inhibitor and pesticide; 50 uM/20uM compound concentration/'s inhibitory percentage are 98%/92% for chitinase/N- acetyl-hexosaminidase respectively.
Applications De Recherche Scientifique
Chitinases in Plant and Microbial Systems
- Plant Chitinases : Chitinases are vital in plant defense against fungal pathogens. They hydrolyze chitin, a component of fungal cell walls. This action enhances disease resistance in plants, contributing to their survival and health. Studies on barley seed chitinases offer insights into their structure and mechanisms (Hart et al., 1995).
- Microbial Chitinases : In bacteria, chitinases play a key role in decomposing chitin, making them important for the utilization of chitin as a renewable resource. These enzymes have diverse industrial uses due to their antibacterial, antifungal, and other beneficial activities (Bhattacharya et al., 2007).
Biochemical Properties and Applications
- Enzymatic Characteristics : Chitinases from various sources, like Bacillus sp., exhibit unique properties like temperature and pH optima, and sensitivity to metal ions. These characteristics are crucial for their applications in different environments (Lee et al., 2007).
- Biotechnological Potential : The ability of chitinases to hydrolyze chitin into useful products like N-acetylglucosamine has implications in agriculture, environmental management, and medicine. Their potential in biopesticide development is particularly notable (Kramer & Muthukrishnan, 1997).
Novel Chitinases and Their Functions
- New Chitinase Variants : Discovery of unique chitinases in different organisms, such as the hyperthermostable chitinase from Thermococcus chitonophagus, opens new avenues for their application in extreme conditions (Andronopoulou & Vorgias, 2003).
- Role in Human Health : Chitinases like AMCase are found in the human gastrointestinal tract and lungs, suggesting their potential role in digestion and defense against chitin-containing pathogens (Boot et al., 2001).
Structural Insights and Mechanisms
- Crystal Structures and Mechanisms : Studies on the crystal structures of chitinases from various sources, such as Hordeum vulgare L. seeds, provide insights into their catalytic mechanisms and substrate interactions. This knowledge is crucial for designing inhibitors like Chitinase-IN-2 (Hart et al., 1995).
Propriétés
Formule moléculaire |
C20H22ClN5O2S |
|---|---|
Poids moléculaire |
431.94 |
Nom IUPAC |
6-(dimethylamino)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione;hydrochloride |
InChI |
InChI=1S/C20H21N5O2S.ClH/c1-12-22-23-17(28-12)11-21-9-10-25-19(26)14-6-4-5-13-16(24(2)3)8-7-15(18(13)14)20(25)27;/h4-8,21H,9-11H2,1-3H3;1H |
SMILES |
CC1=NN=C(S1)CNCCN2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









